molecular formula C13H12FN B7763433 (2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine

(2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine

Cat. No.: B7763433
M. Wt: 201.24 g/mol
InChI Key: DDOGRBKIRHYZHY-UHFFFAOYSA-N
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Description

(2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine: is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to another phenyl ring through a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine typically involves the reaction of 2-fluorobenzaldehyde with phenylmagnesium bromide to form a secondary alcohol, which is then subjected to reductive amination using ammonium formate and palladium on carbon (Pd/C) as a catalyst. The reaction conditions include:

    Temperature: Room temperature to 50°C

    Solvent: Tetrahydrofuran (THF) or ethanol

    Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Fluorophenyl ketones or aldehydes

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry:

    Catalysis: (2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine is used as a ligand in catalytic reactions to enhance selectivity and efficiency.

    Material Science: The compound is utilized in the synthesis of advanced materials with specific electronic properties.

Biology:

    Bioconjugation: It is employed in the modification of biomolecules for imaging and therapeutic purposes.

    Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, aiding in the study of biochemical pathways.

Medicine:

    Drug Development: this compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Diagnostics: It is used in the development of diagnostic probes for various diseases.

Industry:

    Polymer Chemistry: The compound is incorporated into polymers to impart specific properties such as increased thermal stability and chemical resistance.

    Agriculture: It is explored for use in agrochemicals to enhance crop protection.

Mechanism of Action

The mechanism of action of (2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The pathways involved include:

    Enzyme Inhibition: The compound binds to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.

    Receptor Modulation: It interacts with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • [4-(2-Chlorophenyl)phenyl]methanamine
  • [4-(2-Bromophenyl)phenyl]methanamine
  • [4-(2-Methylphenyl)phenyl]methanamine

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the phenyl ring (fluorine, chlorine, bromine, or methyl group).
  • Reactivity: The presence of different substituents affects the compound’s reactivity and interaction with other molecules. For example, fluorine enhances binding affinity due to its electronegativity, while methyl groups may increase hydrophobic interactions.
  • Applications: While all these compounds may be used in similar applications, (2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine is unique due to its enhanced binding properties and selectivity, making it particularly valuable in drug development and diagnostics.

Properties

IUPAC Name

[4-(2-fluorophenyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOGRBKIRHYZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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